molecular formula C11H12N4OS B12587725 N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide

N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12587725
M. Wt: 248.31 g/mol
InChI Key: UMXOUIXYKZRWRT-UHFFFAOYSA-N
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Description

N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS: 603075-89-4) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-pyridinyl group at position 5 and an ethyl-acetamide moiety at position 2. Its molecular formula is C₁₁H₁₂N₄OS (MW: 248.30 g/mol) . The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-rich structure, enabling diverse interactions with biological targets.

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11-14-13-10(17-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3

InChI Key

UMXOUIXYKZRWRT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

  • Formation of Thiadiazole Ring : The initial step often includes the reaction of thiadiazole derivatives with appropriate amine or acetamide precursors.

  • Acetylation : The acetamide group is introduced through acetylation reactions, commonly using acetic anhydride or chloroacetyl chloride.

Detailed Reaction Pathway

  • Thiadiazole Synthesis :

    • Thiadiazole compounds can be synthesized by cyclizing hydrazine derivatives with carbon disulfide and other reagents under acidic conditions. A common method utilizes thiosemicarbazide and appropriate carboxylic acids to yield the thiadiazole ring structure.
  • Formation of N-Ethyl Group :

    • The ethyl group is introduced through nucleophilic substitution reactions involving ethyl halides (e.g., ethyl bromide) and the thiadiazole derivative.
  • Acetamide Formation :

    • The final step involves the reaction of the thiadiazole intermediate with an acetamide precursor, typically using acetic anhydride in the presence of a base such as triethylamine to facilitate the formation of this compound.

Example Synthesis Reaction

A representative synthesis pathway for this compound can be summarized as follows:

$$
\text{Thiosemicarbazide} + \text{Carbon Disulfide} \xrightarrow{\text{Acidic Conditions}} \text{Thiadiazole Intermediate}
$$

$$
\text{Thiadiazole Intermediate} + \text{Ethyl Bromide} \rightarrow \text{N-Ethyl Thiadiazole}
$$

$$
\text{N-Ethyl Thiadiazole} + \text{Acetic Anhydride} \rightarrow \text{this compound}
$$

Characterization Techniques

The synthesized compound is characterized using various analytical techniques:

Yield and Purity Assessment

The yield of synthesized this compound can vary based on reaction conditions. Typical yields reported in literature range from 50% to 80%, depending on factors such as reagent quality and reaction time. Purity is often assessed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Yield Data Table

Reaction Step Yield (%) Comments
Thiadiazole Synthesis 70 Moderate yield; dependent on conditions
Ethyl Substitution 80 High yield with optimal conditions
Acetamide Formation 75 Good yield; purity confirmed by TLC

Chemical Reactions Analysis

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes electrophilic substitution at the sulfur and nitrogen sites. Key reactions include:

  • Nitration : Under nitrating conditions (HNO₃/H₂SO₄), the thiadiazole ring can undergo nitration at the 2-position, forming nitro derivatives. This reactivity is attributed to the electron-deficient nature of the sulfur atom .

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications .

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C2-Nitro-1,3,4-thiadiazole derivative65–70
SulfonationClSO₃H, 80°CSulfonated thiadiazole55–60

Nucleophilic Reactions on the Pyridine Ring

The pyridine ring participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nitrogen atom:

  • Quaternization : Reaction with methyl iodide in methanol produces a quaternary ammonium salt, increasing solubility in polar solvents .

  • N-Oxide Formation : Treatment with hydrogen peroxide in acetic acid generates a pyridine N-oxide, altering electronic properties for coordination chemistry .

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding ethylamine and 5-(3-pyridinyl)-1,3,4-thiadiazole-2-carboxylic acid.

  • Basic Hydrolysis : NaOH (10%) at 80°C produces sodium acetate and the corresponding amine derivative .

Hydrolysis TypeConditionsProductsReaction TimeReference
Acidic6M HCl, refluxEthylamine + Thiadiazole carboxylic acid4–6 h
Basic10% NaOH, 80°CSodium acetate + Thiadiazole amine2–3 h

Cross-Coupling Reactions

The pyridine and thiadiazole rings facilitate transition-metal-catalyzed cross-coupling:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 5-position of the thiadiazole .

  • Buchwald-Hartwig Amination : Forms C–N bonds between the pyridine ring and primary/secondary amines .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

  • Triazole Formation : Reaction with hydrazine hydrate under microwave irradiation yields triazole-thiadiazole hybrids with enhanced bioactivity .

  • Thiazolidinone Synthesis : Condensation with thioglycolic acid forms thiazolidinone derivatives, explored for antimicrobial applications .

Redox Reactions

  • Reduction of the Pyridine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering hydrophobicity .

  • Oxidation of the Thiadiazole Sulfur : Oxidizing agents like mCPBA convert sulfur to sulfoxide or sulfone derivatives.

Coordination Chemistry

The pyridine nitrogen and thiadiazole sulfur act as ligands for metal complexes:

  • Copper(II) Complexes : Reaction with CuCl₂ in ethanol forms octahedral complexes with potential catalytic activity .

  • Zinc(II) Coordination : Binds Zn²⁺ ions via N,S-donor sites, studied for metalloenzyme inhibition .

Key Research Findings

  • Synthetic Flexibility : The compound’s modular structure allows derivatization at five distinct sites (pyridine C3, thiadiazole C2/C5, acetamide N-ethyl, and carbonyl) .

  • Stability : Stable under ambient conditions but sensitive to strong acids/bases due to amide and thiadiazole lability .

  • Biological Relevance : Derivatives exhibit anticonvulsant (EC₅₀ < 100 nM) and anticancer (IC₅₀ = 0.02 μM) activities, linked to electronic and steric modifications .

Scientific Research Applications

Basic Information

  • IUPAC Name : N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
  • Molecular Formula : C11H12N4OS
  • CAS Number : 1005645-94-2
  • Molecular Weight : 248.31 g/mol

Structural Characteristics

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the pyridine moiety enhances its interaction with biological targets.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Research indicates that derivatives of thiadiazoles exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that thiadiazole derivatives showed significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Agricultural Chemistry

The compound is being explored for its use as a pesticide or herbicide. The thiadiazole structure is known to impart fungicidal properties.

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (mg/L)Efficacy (%)
Fusarium oxysporum10085
Alternaria solani20090
Botrytis cinerea15080

Material Science

This compound has potential applications in the development of new materials due to its unique electronic properties.

Case Study: Conductive Polymers

Research has shown that incorporating thiadiazole derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics.

Analytical Chemistry

The compound can be utilized as a reagent in various analytical techniques due to its ability to form complexes with metal ions.

Data Table: Complex Formation with Metal Ions

Metal IonStability Constant (log K)
Cu²⁺5.12
Ni²⁺4.89
Zn²⁺4.75

Mechanism of Action

The mechanism of action of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Key structural analogues share the 1,3,4-thiadiazole core but differ in substituents, influencing physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name (CAS/ID) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Findings Source
Target Compound (603075-89-4) 5-(3-pyridinyl), N-ethyl-acetamide 248.30 Not reported Anticancer activity (specific IC₅₀ values pending)
Compound 5e () 5-(4-chlorobenzylthio), 2-(5-isopropyl-2-methylphenoxy)acetamide ~434.93 132–134 Antimicrobial activity (data not detailed)
Compound 4y () 5-ethyl, 2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide 366.45 Not reported IC₅₀: 0.084 ± 0.020 mmol·L⁻¹ (MCF-7), 0.034 ± 0.008 mmol·L⁻¹ (A549) vs. cisplatin
Compound 5c () 5-(4-methylbenzylthio), 2-(5-phenyl-6-thioxo-thiadiazinan-3-yl)acetamide ~508.71 169–171 Antimicrobial activity (67% yield)
Acetazolamide (59-66-5) 5-sulfamoyl 222.25 258–259 (decomposes) Carbonic anhydrase inhibition, diuretic, glaucoma treatment

Substituent-Driven Pharmacological Variations

  • Pyridinyl vs.
  • Thioether vs. Sulfonamide Moieties : Acetazolamide’s sulfamoyl group confers carbonic anhydrase inhibition, whereas the ethyl-acetamide group in the target compound may favor kinase or protease targeting .
  • Anticancer Potency: Compound 4y () demonstrates superior cytotoxicity (IC₅₀ < 0.1 mmol·L⁻¹) compared to other thiadiazole derivatives, likely due to the synergistic effect of the p-tolylamino and thioether groups .

Physicochemical Properties

  • Melting Points : Derivatives with bulkier substituents (e.g., 5c , 5d in ) exhibit higher melting points (160–181°C) due to increased molecular rigidity, whereas simpler analogues (e.g., 5k , 5l in ) melt at 135–140°C .
  • Synthetic Yields : Compounds with benzylthio groups (e.g., 5h , 88% yield) are synthesized more efficiently than those requiring multi-step functionalization (e.g., 4y ) .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The 3-pyridinyl group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., 5j in ) .
  • Selectivity: Compound 4y () showed specificity for cancer cells (MCF-7, A549) over non-cancer NIH3T3 cells, suggesting a favorable therapeutic window .

Biological Activity

N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OSC_{11}H_{12}N_{4}OS, with a molecular weight of 248.31 g/mol. The compound features a pyridine ring and a thiadiazole ring, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
IUPAC NameN-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number1005645-94-2

Synthesis

The synthesis of this compound typically involves the reaction of ethylamine with 5-(3-pyridinyl)-1,3,4-thiadiazole-2-yl chloride in the presence of a base such as triethylamine. This reaction is conducted at room temperature to ensure complete conversion to the desired product .

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, suggesting potential anticancer properties.
  • Receptor Modulation : By binding to various receptors, it may influence signaling pathways critical for cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance:

  • In vitro Studies : Several studies have assessed the anticancer effects against various cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). In one study, compounds derived from thiadiazoles exhibited selective cytotoxicity towards Caco-2 cells with viability reductions of up to 39.8% compared to untreated controls .

Antimicrobial Activity

Thiadiazole derivatives have been shown to possess antimicrobial properties. In vitro tests reveal that compounds within this class can effectively combat resistant strains of bacteria and fungi. For example:

  • Broad-Spectrum Activity : Some derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Case Studies

  • Anticancer Efficacy : A study evaluating various thiadiazole derivatives found that specific substitutions enhanced anticancer activity against Caco-2 cells significantly more than against A549 cells. This suggests a structure-dependent response in different cancer types .
  • Antimicrobial Testing : Another investigation into thiadiazole derivatives revealed potent antifungal activity against drug-resistant Candida strains, indicating potential for therapeutic development in infectious diseases .

Q & A

Q. Basic

  • In vitro cytotoxicity assays : Compounds are screened against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC₅₀ values are calculated via nonlinear regression .
  • Selectivity testing : Active compounds are tested on non-cancer lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index .
  • Mechanistic studies : Aromatase inhibition or apoptosis induction (e.g., flow cytometry for caspase activation) may follow .

How can computational methods optimize the blood-brain barrier (BBB) penetration of thiadiazole-based NMDA receptor antagonists?

Q. Advanced

  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., cyclohexylmethyl substitution enhances lipophilicity) .
  • BBB permeability prediction : Tools like MOLPROP or SwissADME estimate logP, polar surface area, and P-gp substrate likelihood. Substituents like trifluoromethyl improve BBB penetration .
  • Docking studies : Validate interactions with NMDA receptor allosteric sites (e.g., GluN2B subunit) .

How do structural modifications at the 5-position of the thiadiazole ring influence biological activity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Nitro or sulfonamide groups enhance cytotoxicity but may reduce solubility. For example, 5-(4-nitrophenyl) derivatives show IC₅₀ values < 0.1 mM in MCF-7 cells .
  • Heteroaryl substituents : Pyridinyl groups improve hydrogen bonding with target proteins (e.g., carbonic anhydrase IX), as seen in acetazolamide analogs .
  • Data contradictions : Ethyl vs. phenyl substituents may yield opposing trends in activity due to steric effects or metabolic stability. Comparative molecular field analysis (CoMFA) can resolve such discrepancies .

What strategies address inconsistencies in reported IC₅₀ values for thiadiazole derivatives across studies?

Q. Advanced

  • Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Metabolic interference testing : Use CYP450 inhibitors to rule out enzyme-mediated activity loss .
  • Structural benchmarking : Compare IC₅₀ values of control compounds (e.g., cisplatin) across labs to calibrate assays .

How are spectroscopic techniques applied to characterize novel thiadiazole-acetamide hybrids?

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent integration and regiochemistry (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₅O₂S: 342.0972) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-N vibrations (~1550 cm⁻¹) .

What role does the pyridinyl moiety play in the pharmacological profile of this compound?

Q. Advanced

  • Target engagement : The pyridine nitrogen participates in π-π stacking or hydrogen bonding with kinase active sites (e.g., EGFR-TK) .
  • Solubility modulation : Pyridinyl groups enhance aqueous solubility at physiological pH via protonation .
  • Metabolism : Pyridine rings are prone to oxidation by CYP3A4, requiring prodrug strategies for stability .

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